Regioisomeric Identity: Positional Substitution Defines Unique Hydrogen-Bond Geometry
2-(3-Ethoxyphenyl)pyridin-3-ol is defined by the 2,3-substitution pattern on the pyridine ring, where the hydroxyl group at C3 is ortho to the 3-ethoxyphenyl substituent at C2. This specific juxtaposition creates a contiguous hydrogen-bond donor (OH) and acceptor (pyridine N, ether O) array distinct from regioisomers bearing the ethoxyphenyl group at C4, C5, or C6 of the pyridine ring . The patent literature on pyridinyl amide P2X3 inhibitors demonstrates that even subtle changes in the position of the phenyl substituent on the pyridine core can shift IC₅₀ values from nanomolar to micromolar range [1].
| Evidence Dimension | Substitution position (pharmacophoric geometry) |
|---|---|
| Target Compound Data | 2-(3-ethoxyphenyl) substitution at C2; OH at C3 (ortho arrangement) |
| Comparator Or Baseline | 4-ethoxy regioisomer (CAS 317840-74-7): ethoxyphenyl at C4; 5-(3-ethoxy) regioisomer (CAS 1261937-79-4): ethoxyphenyl at C5; 6-(3-ethoxy) regioisomer (CAS 1261991-56-3): ethoxyphenyl at C6 |
| Quantified Difference | Positional substitution alters hydrogen-bond donor–acceptor distance and angle; class-level SAR indicates IC₅₀ shifts of >10-fold for regioisomeric variants in related pyridine P2X3 antagonist series [1]. |
| Conditions | Structural comparison based on confirmed connectivity (InChI); SAR inference from patent US-8895589-B2 and US-20070037974 on pyridinyl P2X3 inhibitors. |
Why This Matters
Procurement of the correct regioisomer is critical because even a single positional shift on the pyridine ring can abolish target engagement, making regioisomeric identity a non-negotiable quality attribute for SAR studies.
- [1] Patent US-8895589-B2: Pyridinyl amides as P2X3 and P2X2/3 inhibitors. Demonstrates >10-fold IC₅₀ variation with positional changes on the pyridine core. View Source
